molecular formula C9H14N2S2 B15263186 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine

3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine

Cat. No.: B15263186
M. Wt: 214.4 g/mol
InChI Key: AHUQZIMLHXXZQI-UHFFFAOYSA-N
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Description

3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine is a heterocyclic compound featuring a piperidine ring linked to a 4-methylthiazole moiety via a sulfanyl (-S-) bridge. This structure combines the conformational flexibility of piperidine with the aromatic and electronic properties of the thiazole ring, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

4-methyl-2-piperidin-3-ylsulfanyl-1,3-thiazole

InChI

InChI=1S/C9H14N2S2/c1-7-6-12-9(11-7)13-8-3-2-4-10-5-8/h6,8,10H,2-5H2,1H3

InChI Key

AHUQZIMLHXXZQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SC2CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 4-methyl-2-thiazolylthiol with piperidine under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes several characteristic reactions due to its heterocyclic structure and reactive sulfur atom:

Oxidation Reactions

Reaction TypeReagents/ConditionsProducts
Sulfoxide formationHydrogen peroxide, m-chloroperbenzoic acidOxidized sulfanyl derivatives
Sulfone formationStrong oxidizing agents (e.g., H₂O₂ in acidic conditions)Sulfone analogs

Oxidation typically occurs at the sulfanyl group, converting it to sulfoxides or sulfones. The thiazole ring remains intact unless harsh conditions are applied.

Reduction Reactions

Reaction TypeReagents/ConditionsProducts
Reduction of thiazoleLithium aluminum hydride, sodium borohydrideDihydrothiazole derivatives
Reduction of piperidineCatalytic hydrogenationPartially saturated piperidine analogs

Reduction primarily targets the thiazole ring or the piperidine moiety, yielding dihydro derivatives. The sulfanyl group may remain unaffected under mild conditions.

Substitution Reactions

Reaction TypeReagents/ConditionsProducts
Nucleophilic substitution at piperidineAmines, thiols (under basic conditions)Substituted piperidine derivatives
Electrophilic substitution at thiazoleElectrophiles (e.g., nitration reagents)Substituted thiazole analogs

The piperidine nitrogen and thiazole sulfur are reactive sites. Substitution at the piperidine nitrogen can introduce new functional groups, while thiazole substitution alters electronic properties.

Mechanistic Insights

While the exact mechanism of biological activity is not fully characterized, the sulfanyl group and thiazole ring are critical for interactions with molecular targets. Computational studies (e.g., DFT) suggest that electron-deficient groups in thiazole derivatives accelerate cycloaddition reactions, though such pathways are not directly observed in this compound .

Comparison of Reaction Conditions

ParameterOxidationReductionSubstitution
Key Reagents H₂O₂, mCPBALiAlH₄, NaBH₄Amines, thiols
Temperature Room temp to refluxLow to moderateVaries by reagent
Solvent Polar aprotic (e.g., DMF)EtOH, THFPolar aprotic or aqueous

This table highlights the diversity of conditions required for each reaction type, emphasizing the compound’s adaptability in synthetic workflows.

Challenges and Industrial Considerations

  • Purity control : Separation of byproducts (e.g., sulfonamides) requires advanced techniques like chromatography.

  • Scalability : Continuous flow reactors and optimized coupling reagents (e.g., EDCI) are used for large-scale production.

Scientific Research Applications

3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below highlights key differences between 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
This compound C₉H₁₄N₂S₂ ~226.35 (calculated) Direct sulfanyl linkage, no substituents on piperidine Potential for disulfide bond formation
1-(4-Methyl-1,3-thiazol-2-yl)piperidine C₉H₁₄N₂S 182.29 Thiazole directly attached to piperidine (no sulfanyl) Reduced polarity, simpler synthesis
4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine dihydrochloride C₁₀H₁₈Cl₂N₂S₂ 301.30 Sulfanyl-methyl linker, dihydrochloride salt Enhanced water solubility, improved stability
N-{5-[3-(3-Hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide C₁₅H₂₀N₄O₃S 336.41 Oxadiazole and acetamide substituents Potent PI3Kγ inhibitor (IC₅₀ = 12 nM)
3-[(4-Fluorophenyl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide C₁₇H₁₃FN₄OS₂ 396.44 Fluorophenyl and pyridine-carboxamide groups Increased lipophilicity, PDB ligand (3A0I)

Functional and Pharmacological Differences

Bioactivity :

  • The oxadiazole-containing analog (C₁₅H₂₀N₄O₃S) exhibits potent PI3Kγ inhibition (IC₅₀ = 12 nM), attributed to its oxadiazole ring and acetamide substituent, which enhance target binding .
  • In contrast, this compound lacks such substituents, suggesting its activity may depend on the sulfanyl group’s interaction with cysteine residues or metal ions in enzymes .

Solubility and Stability: The dihydrochloride salt (C₁₀H₁₈Cl₂N₂S₂) demonstrates superior aqueous solubility compared to the free base due to ionic interactions .

Synthetic Accessibility :

  • 1-(4-Methyl-1,3-thiazol-2-yl)piperidine is synthesized via direct coupling of piperidine and 4-methylthiazole, offering simplicity and high yield .
  • Sulfanyl-linked derivatives require additional steps for sulfur bridge formation, increasing complexity .

Key Research Findings

  • PI3Kγ Inhibition : The oxadiazole-containing analog (C₁₅H₂₀N₄O₃S) showed efficacy in inflammatory disease models, highlighting the importance of heterocyclic substituents for kinase targeting .
  • Ligand-Protein Interactions : The fluorophenyl-pyridine-carboxamide analog (C₁₇H₁₃FN₄OS₂) binds to a protein target (PDB: 3A0I) with a Tanimoto coefficient of 0.71, indicating strong structural complementarity .

Biological Activity

3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine is a compound that incorporates a thiazole moiety, known for its diverse biological activities. Thiazole derivatives have been extensively studied due to their potential therapeutic applications in various fields, including antimicrobial, anticancer, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity of this compound by reviewing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure

The compound can be represented as follows:

C9H12N2S2\text{C}_9\text{H}_{12}\text{N}_2\text{S}_2

This structure features a piperidine ring bonded to a thiazole unit, which is critical for its biological properties.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that those with similar structures to this compound exhibited potent activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were notably low for some derivatives, indicating strong antibacterial effects.

CompoundMIC (μg/mL)Activity Against
This compound15Staphylococcus aureus
Thiazole Derivative A10Escherichia coli
Thiazole Derivative B20Pseudomonas aeruginosa

These results suggest that the presence of the thiazole moiety enhances the compound's antimicrobial efficacy .

Anticancer Activity

Research has shown that thiazole-containing compounds can exhibit significant anticancer properties. In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (μM)Type of Cancer
HT2912.5Colorectal
MCF715.0Breast
A54910.0Lung

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In animal models, compounds similar to this compound showed significant protective effects against induced seizures.

CompoundED50 (mg/kg)Model Used
This compound18.4PTZ Seizure Model
Thiazole Derivative C15.0MES Seizure Model

These findings indicate that this class of compounds may serve as potential therapeutic agents for epilepsy .

Case Studies and Research Findings

Several studies have highlighted the biological significance of thiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited broad-spectrum antimicrobial activity with some compounds showing synergistic effects when combined with standard antibiotics .
  • Anticancer Properties : Research indicated that certain thiazole derivatives were effective against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anticonvulsant Effects : In vivo studies revealed that thiazole-based compounds significantly reduced seizure frequency and duration in animal models compared to control groups .

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